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molecular formula C7H2Cl2FN B139205 2,4-Dichloro-5-fluorobenzonitrile CAS No. 128593-93-1

2,4-Dichloro-5-fluorobenzonitrile

Cat. No. B139205
M. Wt: 190 g/mol
InChI Key: XZBZWBDTFUFZSU-UHFFFAOYSA-N
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Patent
US05492875

Procedure details

97.6 g (0.4 mol) of 5-bromo-2,4-dichlorofluorobenzene, 35.8 g (0.4 mol) of copper(I)cyanide, 10.0 g (0.014 mol) of trimethyl(ethoxypolyoxypropyl)ammonium chloride, 5.0 g (0.015 mol) of tetrabutylphosphonium bromide and 5.0 g (0.01 mol) of polyethylene glycol dimethyl ether 500 were introduced together with 20.0 g (0.19 mol) of xylene into a 250 ml 3-neck flask fitted with a reflux condenser and blade stirrer and azeotropically dried at up to 150° C. under reduced pressure. Amount of 2,4-dichloro-5-fluorobenzonitrile formed: after 5 hours: 19 GC area-%. after 26 hours: 75 GC area-%.
Quantity
97.6 g
Type
reactant
Reaction Step One
Name
copper(I)cyanide
Quantity
35.8 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl(ethoxypolyoxypropyl)ammonium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:10])=[CH:4][C:5]([Cl:9])=[C:6]([F:8])[CH:7]=1.[Cu][C:12]#[N:13].CC(CC(O)CO)C.C1(C)C(C)=CC=CC=1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[Cl:10][C:3]1[CH:4]=[C:5]([Cl:9])[C:6]([F:8])=[CH:7][C:2]=1[C:12]#[N:13] |f:4.5|

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)F)Cl)Cl
Name
copper(I)cyanide
Quantity
35.8 g
Type
reactant
Smiles
[Cu]C#N
Name
trimethyl(ethoxypolyoxypropyl)ammonium chloride
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)CC(CO)O
Name
Quantity
20 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and blade stirrer
CUSTOM
Type
CUSTOM
Details
azeotropically dried at up to 150° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C(=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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